molecular formula C9H6N2O B1350192 7-Cyanooxindole CAS No. 380427-40-7

7-Cyanooxindole

Cat. No. B1350192
M. Wt: 158.16 g/mol
InChI Key: SYZZMPZKZBRDNH-UHFFFAOYSA-N
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Description

7-Cyanooxindole is a heterocyclic compound with the molecular formula C9H6N2O . It has an average mass of 158.157 Da and a mono-isotopic mass of 158.048019 Da .


Synthesis Analysis

One reported method for synthesizing 7-cyanooxindole involves the cyanocarbonation/hydrogenation of 7-formyl indole. This process efficiently produces 7-cyanooxindole in good yields and can be scaled up for larger quantities, making it an attractive method for research purposes.


Molecular Structure Analysis

7-Cyanooxindole contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aromatic) .


Physical And Chemical Properties Analysis

7-Cyanooxindole has a density of 1.3±0.1 g/cm3, a boiling point of 390.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.0±3.0 kJ/mol and a flash point of 190.0±27.9 °C . The index of refraction is 1.633, and the molar refractivity is 42.3±0.4 cm3 .

Scientific Research Applications

Application 1: Hydration Reporter

  • Specific Scientific Field : Physical Chemistry .
  • Summary of the Application : 7-Cyanoindole has been used as a fluorescence probe to study hydration. Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in nine water–organic solvent mixtures .
  • Methods of Application or Experimental Procedures : The fluorescence properties of 7-cyanoindole were studied in different water-organic solvent mixtures. The fluorescence intensity, peak wavelength, and lifetime were measured and compared .
  • Results or Outcomes : The fluorescence intensity of 7-cyanoindole increases more than ten times upon going from a hydrated to a dehydrated environment. Its peak wavelength shifts as much as 35 nm upon dehydration. Its single-exponential fluorescence decay lifetime increases from 2.0 ns in water to 8–16 ns in water–organic binary mixtures .

Application 2: Intermediate in Synthesis

  • Specific Scientific Field : Organic Chemistry.
  • Summary of the Application : 7-Cyanooxindole serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in various scientific fields.
  • Methods of Application or Experimental Procedures : One reported method for synthesizing 7-cyanooxindole involves the cyanocarbonation/hydrogenation of 7-formyl indole.
  • Results or Outcomes : The successful synthesis of 7-cyanooxindole provides a pathway to create more complex molecules for various scientific applications.

Application 3: Synthesis of Spiroindole and Spirooxindole Scaffolds

  • Specific Scientific Field : Drug Design .
  • Summary of the Application : 7-Cyanooxindole can be used in the synthesis of spiroindole and spirooxindole scaffolds, which are very important spiro-heterocyclic compounds in drug design processes . These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
  • Methods of Application or Experimental Procedures : The spiroindole and spirooxindoles are divided by the type and ring size of the spirocycle that is fused to indole or oxindole .
  • Results or Outcomes : Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

Safety And Hazards

For safety, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-oxo-1,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZZMPZKZBRDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378398
Record name 7-Cyanooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyanooxindole

CAS RN

380427-40-7
Record name 7-Cyanooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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